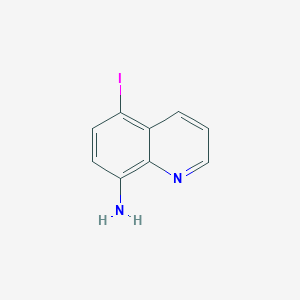
5-Iodoquinolin-8-amine
Vue d'ensemble
Description
5-Iodoquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound with the formula C9H7N. It is characterized by a substitution of an iodine atom at the 5-position and an amine group at the 8-position of the quinoline ring system. This compound is of interest due to its potential as a building block in the synthesis of various chemical entities that may possess biological activities.
Synthesis Analysis
The synthesis of 5-Iodoquinolin-8-amine derivatives can be achieved through various strategies. One approach involves the selective amination of 8-aminoquinolines at the C5 position using azoles as the source of amine, as demonstrated in a study where the coordination interaction between metal and directing-group enhanced the reactivity of the substrate . Another method includes the aminocarbonylation of diiodoquinoline derivatives in the presence of palladium(0) catalysts to yield carboxamido-substituted quinolines . Additionally, the synthesis of related heterocycles, such as H-pyrazolo[5,1-a]isoquinolines, has been reported through multicomponent reactions involving copper(II)-catalyzed oxidation .
Molecular Structure Analysis
The molecular structure of 5-Iodoquinolin-8-amine and its derivatives can be complex, with the potential for various substituents to be introduced at different positions on the quinoline ring. For instance, the synthesis of aminals derived from 8-aminoquinoline has been explored, yielding compounds with different substituents based on the aldehydes used in the reaction . The crystal structure of one such derivative has been reported, providing insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
5-Iodoquinolin-8-amine derivatives can undergo a range of chemical reactions. For example, the 1,4-addition reactions of quinones with amines have been shown to occur at the 7-position, leading to the synthesis of various amino-substituted isoquinolinediones . The Mannich reaction has been employed to synthesize disubstituted oxine derivatives, demonstrating the versatility of the quinoline scaffold in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Iodoquinolin-8-amine derivatives are influenced by the nature of the substituents and the overall molecular structure. The absorption and emission spectra of these compounds suggest that they can chelate well with metal ions, indicating potential applications in the development of metalloquinolates . The electrochemical behavior of isoquinolinediones, which are structurally related to 5-Iodoquinolin-8-amine, has been studied, revealing a correlation between half-wave potentials and substituent effects .
Applications De Recherche Scientifique
1. Synthesis and Characterization of Novel Compounds
5-Iodoquinolin-8-amine is utilized in the synthesis of various novel compounds. For instance, it has been used to synthesize 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, which upon further reaction with aromatic aldehydes and phenyl isothiocyanate led to the formation of schiff bases and thiazolo-s-triazines. These synthesized compounds were studied for their antimicrobial activities, showcasing the potential of 5-Iodoquinolin-8-amine in developing new antimicrobial agents (Abdel-Mohsen, 2003).
2. Coordination Strategy-Induced Selective Amination
5-Iodoquinolin-8-amine plays a significant role in the coordination strategy-induced selective amination of 8-aminoquinolines. This process involves the use of azoles as the source of amine and has shown compatibility with various kinds of 8-aminoquinolines and different substituted azoles. The results from this research provide insights into new methodologies for C-N coupling product formation (Yi et al., 2017).
3. Metal-Free Oxidative C−H Amination
In the field of organic chemistry, 5-Iodoquinolin-8-amine is instrumental in the metal-free oxidative C−H amination of 8-acylaminoquinolines and anilides. This process uses N-fluorobenzenesulfonimide (NFSI) and is mediated by a hypervalent iodine reagent. The method is significant for its air and moisture tolerance, functional groups compatibility, and the production of highly site-selective amination products, offering a novel method for the synthesis of arylamine compounds (Wang et al., 2016).
4. Photochemical Activation in Cell Physiology
5-Iodoquinolin-8-amine derivatives have been used in photochemical activation for applications in studying cell physiology. This involves linking tertiary amines to a photoremovable protecting group (PPG) to create photoactivatable forms, enabling the efficient release of bioactive molecules through photoactivation. This research provides valuable insights into the potential of 5-Iodoquinolin-8-amine derivatives in cellular and molecular biology studies (Asad et al., 2017).
5. Synthesis of Antimalarial and Antimicrobial Agents
8-Aminoquinoline (8AQ) derivatives, including those with 5-Iodoquinolin-8-amine, have shown promise in antimalarial and antimicrobial activities. Metal complexes of these derivatives have been investigated for their efficacy against malaria and various bacterial strains, highlighting the potential of 5-Iodoquinolin-8-amine in the development of novel antimalarial and antibacterial agents (Phopin et al., 2016).
Safety and Hazards
The safety information for 5-Iodoquinolin-8-amine indicates that it has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
5-Iodoquinolin-8-amine, also known as 5-Iodo-8-quinolinamine, is a derivative of quinoline . Quinoline and its derivatives are known to have a wide range of biological activities and are used in the development of various pharmaceutical compounds . .
Mode of Action
Quinoline derivatives are known to inhibit certain enzymes related to dna replication . They have been found to have activity against both viral and protozoal infections
Biochemical Pathways
Quinoline derivatives are known to interact with dna and rna synthesis, which can affect various biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
Quinoline derivatives have been found to have antifungal, antiprotozoal, and potential anticancer activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For instance, sunlight, physical impact, and other environmental threats can affect skin pigmentation, which is influenced by various factors including neurotransmitters . .
Propriétés
IUPAC Name |
5-iodoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCDMYCTCVPZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856992 | |
| Record name | 5-Iodoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142340-15-6 | |
| Record name | 5-Iodoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



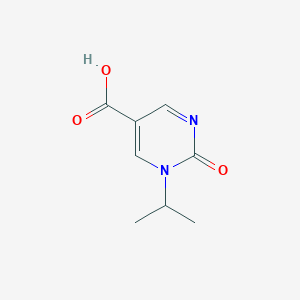

![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)



![3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B3027819.png)

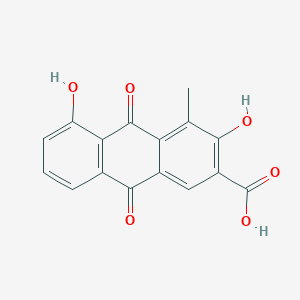
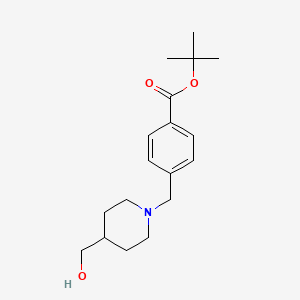
![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
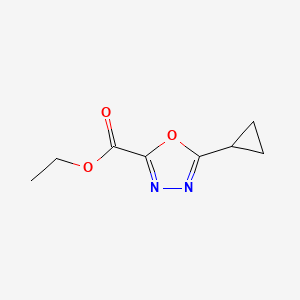
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
